5-(2-Bromophenyl)pyridine-3-carbaldehyde

Description

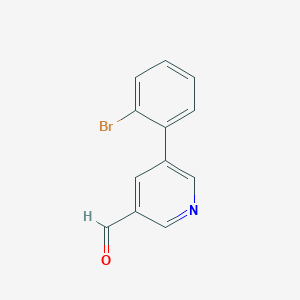

5-(2-Bromophenyl)pyridine-3-carbaldehyde is a halogenated pyridine derivative featuring a bromine-substituted phenyl ring at the pyridine’s 5-position and a formyl group (-CHO) at the 3-position. This compound is of interest in medicinal chemistry and materials science due to its structural versatility. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the aldehyde group serves as a handle for further functionalization . Its molecular formula is C₁₂H₈BrNO, with a molar mass of 274.11 g/mol.

Properties

Molecular Formula |

C12H8BrNO |

|---|---|

Molecular Weight |

262.10 g/mol |

IUPAC Name |

5-(2-bromophenyl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C12H8BrNO/c13-12-4-2-1-3-11(12)10-5-9(8-15)6-14-7-10/h1-8H |

InChI Key |

FYTURISIMFQBJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CC(=C2)C=O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromophenyl)pyridine-3-carbaldehyde typically involves the bromination of pyridine-3-carbaldehyde. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to couple a boronic acid with a halide . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The product is then purified through techniques like recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromophenyl)pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol, often at elevated temperatures.

Major Products Formed

Oxidation: 5-(2-Bromophenyl)pyridine-3-carboxylic acid.

Reduction: 5-(2-Bromophenyl)pyridine-3-methanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Bromophenyl)pyridine-3-carbaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme interactions and as a building block for bioactive compounds.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(2-Bromophenyl)pyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromophenyl group can enhance the compound’s binding affinity to certain molecular targets, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound belongs to a broader class of substituted pyridines. Key structural analogs include:

Key Observations :

- Halogen Position : Bromine at the phenyl ring’s 2-position (as in the target compound) sterically hinders electrophilic substitution compared to para-substituted analogs (e.g., 4-fluorophenyl derivatives), impacting reaction kinetics .

- Functional Groups : The aldehyde (-CHO) group offers distinct reactivity compared to carboxylic acid (-COOH) or nitrile (-CN) groups, enabling reductive amination or nucleophilic additions .

Key Observations :

- Catalyst Efficiency : Pd(PPh₃)₄ in Suzuki reactions provides moderate yields (65–72%) for the target compound, whereas CuCN-mediated cyanation achieves higher yields (81%) for nitrile analogs .

- Substrate Sensitivity : The aldehyde group in the target compound necessitates protection during coupling reactions to avoid side reactions, unlike ester or nitrile analogs .

Key Observations :

- Bioactivity: Fluorine and nitrile groups enhance cytotoxicity (e.g., 3-Cyano-5-(4-fluorophenyl)pyridine’s IC₅₀ = 12 µM), whereas bromine’s role in the target compound remains underexplored .

- Material Utility : The aldehyde group in the target compound is under investigation for designing luminescent materials, contrasting with carboxylate ligands used in MOFs .

Biological Activity

5-(2-Bromophenyl)pyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a pyridine ring substituted at the 3-position with a carbaldehyde group and a brominated phenyl group at the 5-position. The molecular formula is CHBrN, which contributes to its unique reactivity and biological profile. The synthesis often involves the Vilsmeier-Haack reaction, which allows for the introduction of the aldehyde functional group onto the pyridine ring.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound suggest potent antibacterial effects, comparable to established antibiotics.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound could serve as a lead in developing new antimicrobial agents.

Cytotoxicity and Anticancer Activity

In addition to its antimicrobial properties, studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in vitro.

Table 2: Cytotoxicity Assay Results

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 40 |

The IC50 values indicate that the compound has a moderate cytotoxic effect on these cancer cell lines, suggesting potential for further development as an anticancer agent.

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Pathways : Molecular docking studies have shown that this compound binds effectively to key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, it appears to induce apoptosis through pathways involving caspase activation, which is critical for programmed cell death.

Case Studies

Recent studies have highlighted the potential applications of this compound:

- Case Study 1 : A study conducted by researchers demonstrated that this compound inhibited the growth of multidrug-resistant strains of Staphylococcus aureus, showcasing its potential as an effective antimicrobial agent against resistant pathogens .

- Case Study 2 : In vitro testing on MCF-7 cells revealed that treatment with varying concentrations of the compound led to significant reductions in cell viability, with observed morphological changes consistent with apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.